Octathiocane

説明

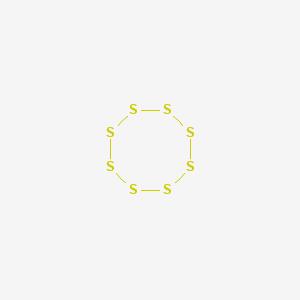

Octathiocane, also known as cyclooctasulfur, is an inorganic compound with the chemical formula S8. It is a yellow, odourless, and tasteless solid that is the most common allotrope of sulfur. This compound is widely found in nature and is a major industrial chemical .

準備方法

Synthetic Routes and Reaction Conditions: Octathiocane can be synthesized through several methods, including thermal decomposition, high-pressure synthesis, and anion-cation interchange reactions. One common method involves the thermal decomposition of polymeric sulfur.

Industrial Production Methods: Industrial production of this compound primarily involves the recovery of elemental sulfur from volcanic sources and as a by-product of the Claus process associated with petroleum refineries .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, forming sulfur oxides.

Reduction: It can be reduced to form hydrogen sulfide.

Substitution: this compound can participate in substitution reactions where sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and chlorine.

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Substitution: Various halogens and organic compounds can act as substituents.

Major Products:

Oxidation: Sulfur dioxide and sulfur trioxide.

Reduction: Hydrogen sulfide.

Substitution: Various organosulfur compounds.

科学的研究の応用

Chemical Properties and Structure

Octathiocane consists of eight sulfur atoms arranged in a crown-like structure. This unique configuration contributes to its distinct physical and chemical properties, such as its stability and ability to form various allotropes. It is primarily known for its role as a major component in elemental sulfur, which is abundant in nature, especially in volcanic regions and as a by-product of industrial processes like petroleum refining.

Applications in Material Science

- Energy Storage :

-

Nanotechnology :

- Research indicates that this compound interacts with hydrophobic cavities in biological systems, suggesting potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems.

- Catalysis :

Biomedical Applications

- Antimicrobial Properties :

- Cancer Research :

-

Biological Roles :

- In biological systems, this compound is involved in sulfur metabolism. Its interactions with biological molecules indicate potential roles in cellular processes and metabolic pathways.

Environmental Applications

- Wastewater Treatment :

- Sustainable Practices :

Case Studies

作用機序

Octathiocane exerts its effects through its unique molecular structure, which consists of a crown conformation with D4d point group symmetry. The sulfur-sulfur bond lengths are equal, at about 2.05 Å. This structure allows this compound to participate in various chemical reactions, including oxidation and reduction .

類似化合物との比較

Hexathiane: Another sulfur allotrope with six sulfur atoms.

Cyclooctasulfur: Another name for octathiocane, emphasizing its cyclic structure.

Uniqueness: this compound is unique due to its stable ring structure of eight sulfur atoms, which allows it to form large, translucent yellow crystals. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound .

生物活性

Octathiocane, also known as cyclooctasulfur (S8), is an allotrope of sulfur characterized by its unique ring structure consisting of eight sulfur atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Chemical Formula : S8

- Molecular Structure : A crown-like ring configuration of eight sulfur atoms, contributing to its distinctive physical and chemical properties.

- Physical Characteristics : Yellow, odorless, and tasteless solid.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily attributed to its antimicrobial properties. Below are some key findings:

Antimicrobial Properties

-

Mechanism of Action :

- This compound can disrupt bacterial cell membranes, leading to cell lysis. This action is similar to that observed with elemental sulfur, which has been used in topical medications for conditions like acne.

- The compound undergoes redox reactions that can interfere with cellular processes in microorganisms, inhibiting protein and enzyme functions.

- Research Findings :

Case Studies

-

Extraction from Acid Mine Drainage (AMD) :

- A study utilized machine learning models to optimize the extraction of this compound from AMD. It demonstrated the economic viability of recovering this compound as a by-product from treatment processes .

- The presence of this compound in AMD highlights its role in sulfur metabolism within microbial communities in these environments.

-

Molecular Dynamics Simulations :

- Research utilizing molecular dynamics simulations revealed that this compound can bind to hydrophobic cavities in biological systems, suggesting potential storage roles within certain microorganisms.

Applications

This compound's biological activities position it for various applications across multiple fields:

- Medicine : Investigated for potential therapeutic uses against skin infections and other microbial diseases.

- Agriculture : Used as a natural fungicide and insecticide due to its antimicrobial properties.

- Industrial Uses : Employed in the production of sulfuric acid and in rubber vulcanization processes.

Data Table: Biological Activity Summary

特性

IUPAC Name |

octathiocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/S8/c1-2-4-6-8-7-5-3-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNHALFVCURHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S1SSSSSSS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872924 | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Sulfur acts as a keratolytic agent and also it has antibacterial activity. It also kills fungi, scabies mites and other parasites. Precipitated sulfur and colloidal sulfur are used, in form of lotions, creams, powders, soaps, and bath additives, for the treatment of acne vulgaris, acne rosacea, and seborrhoeic dermatitis. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10544-50-0, 1326-66-5 | |

| Record name | S8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10544-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctasulfur | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010544500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octasulfur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Octasulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide, N,N'-(4-methyl-1,3-phenylene)bis-, reaction products with [1,1'-biphenyl]-4,4'-diamine and sulfur | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfur | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70FD1KFU70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。